molecular formula C16H13ClN4O2 B15282755 1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B15282755
M. Wt: 328.75 g/mol
InChI Key: ZTSKBNYDIQYVAP-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxyaniline to form an intermediate, which is then cyclized with methyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced environmental impact. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the chlorophenyl and hydroxyphenyl groups can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide: Lacks the methyl group, which may affect its binding properties and reactivity.

    1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-thiol:

Uniqueness

1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13ClN4O2

Molecular Weight

328.75 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(2-hydroxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H13ClN4O2/c1-10-18-15(16(23)19-13-7-2-3-8-14(13)22)20-21(10)12-6-4-5-11(17)9-12/h2-9,22H,1H3,(H,19,23)

InChI Key

ZTSKBNYDIQYVAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3O

Origin of Product

United States

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